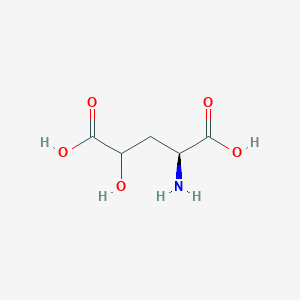

4-Hydroxy-L-glutamic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-L-glutamic acid is an amino dicarboxylic acid that is L-glutamic acid substituted by a hydroxy group at position 4. It is an amino dicarboxylic acid, a secondary alcohol, a non-proteinogenic L-alpha-amino acid and a hydroxy-L-glutamic acid. It is a conjugate acid of a 4-hydroxy-L-glutamate(1-).

Scientific Research Applications

Role in Protein Biosynthesis and Disease Development

4-Hydroxy-L-glutamic acid, a form of modified glutamic acid, plays a crucial role in protein biosynthesis. A notable modification of glutamic acid is 4-carboxyglutamate, which is essential for blood coagulation as it enables the binding of calcium ions. However, this modification can also contribute to diseases like bone resorption, osteoporosis, papilloma, and plaque atherosclerosis. Predicting the occurrence of glutamic acid carboxylation is vital due to its significant implications (Shah & Khan, 2020).

Biologically Active Compound and Synthon

4-Hydroxy-L-glutamic acid is targeted as a biologically active compound and a chiral synthon. Its β-hydroxyl group is introduced efficiently and stereoselectively, highlighting its potential in various biochemical applications (Kim, Yoo, Kwon, & Kim, 2009).

Role in Excitatory Neurotransmission

L-Glutamic acid, including its modified forms like 4-hydroxy-L-glutamic acid, is a major excitatory neurotransmitter in the mammalian central nervous system. It plays a crucial role in ending glutamatergic transmission and clearing neurotoxic concentrations of glutamate through high-affinity uptake systems. These systems are linked to various neurodegenerative diseases, such as amyotrophic lateral sclerosis and Alzheimer's disease (Gegelashvili & Schousboe, 1997).

Synthesis and Structural Applications

The synthesis of 4-hydroxy 4-substituted glutamic acids involves cycloadditions, offering a methodology for synthesizing biologically important natural products like monatin and lycoperdic acid. These syntheses contribute to understanding the structural components and potential applications of such compounds in biological contexts (Tamura, Shiro, Ogasawara, Toyao, & Ishibashi, 2005).

Impact on Collagen Mineralization

Research on the effect of glutamic acid on collagen mineralization shows that it can influence the crystalline size and amount of hydroxyapatite in collagen, impacting the hardness and thermal stability of mineralized composites. This is vital for understanding biomineralization mechanisms and designing biomimetic scaffolds for bone tissue engineering (Bu, Yang, Shen, Liu, & Li, 2020).

properties

Molecular Weight |

131.13 |

|---|---|

IUPAC Name |

(2S)-2-amino-4-hydroxypentanedioic acid |

InChI |

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3?/m0/s1 |

SMILES |

C(C(C(=O)O)N)C(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.